N-[2-(1-methyl-1H-indol-5-yl)ethyl]-N'-(1-phenylethyl)ethanediamide

tubulin polymerization indole SAR colchicine-binding site

Procure CAS 2034418-86-3 for its unique structural scaffold that addresses key SAR variables. Its C5-substitution on the indole ring, combined with N-methylation, reduces TPSA and eliminates a hydrogen-bond donor, enhancing cellular permeability versus des-methyl or C3 analogs. This compound is a critical probe for tubulin polymerization and IDO1 inhibitor screens, offering a stereochemical handle for resolution studies. Ensure your screening library includes this tool to validate predicted potency and selectivity advantages.

Molecular Formula C21H23N3O2
Molecular Weight 349.434
CAS No. 2034418-86-3
Cat. No. B2549171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-methyl-1H-indol-5-yl)ethyl]-N'-(1-phenylethyl)ethanediamide
CAS2034418-86-3
Molecular FormulaC21H23N3O2
Molecular Weight349.434
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C
InChIInChI=1S/C21H23N3O2/c1-15(17-6-4-3-5-7-17)23-21(26)20(25)22-12-10-16-8-9-19-18(14-16)11-13-24(19)2/h3-9,11,13-15H,10,12H2,1-2H3,(H,22,25)(H,23,26)
InChIKeyGOUMUKQEGHSTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Methyl-1H-indol-5-yl)ethyl]-N'-(1-phenylethyl)ethanediamide (CAS 2034418-86-3): Structural Overview and Procurement Context


N-[2-(1-methyl-1H-indol-5-yl)ethyl]-N'-(1-phenylethyl)ethanediamide (CAS 2034418-86-3) is a synthetic N,N'-disubstituted oxalamide derivative bearing a 1-methylindole moiety linked via an ethyl spacer at the 5-position and an α-methylbenzyl (1-phenylethyl) group on the opposing amide nitrogen [1]. Its molecular formula is C₂₁H₂₃N₃O₂ (MW 349.43 g/mol), and it possesses one undefined stereocenter at the benzylic carbon of the 1-phenylethyl substituent [2]. The compound belongs to the indole-oxalamide class, a scaffold explored for tubulin polymerization inhibition [3], IDO1 modulation [4], and voltage-gated sodium channel antagonism [5]. It is currently catalogued as a research-grade screening compound by multiple commercial vendors and is not yet associated with a published bioactivity dataset in ChEMBL, BindingDB, or PubMed-indexed primary literature.

Why Indole-Oxalamide Scaffold Selection Cannot Be Based on Generic Substitution Alone: The Case for CAS 2034418-86-3


Indole-oxalamide derivatives are not interchangeable commodity chemicals; subtle variations in indole substitution pattern (3- vs. 5-position), N-alkylation state, and side-chain stereochemistry can profoundly alter target binding, physicochemical properties, and downstream biological readout [1]. Published SAR studies on indole-based oxalamides demonstrate that the position of the ethylene linker on the indole ring (C3 vs. C5) dictates tubulin polymerization inhibitory potency by more than 5-fold in certain matched molecular pairs, while N-methylation of the indole nitrogen modulates logP, hydrogen-bond donor count, and metabolic stability [2]. The target compound (CAS 2034418-86-3) incorporates a 1-methylindol-5-yl motif and a racemic 1-phenylethyl group—a combination that is absent from the most commonly catalogued indole-3-yl analog (CAS 443325-74-4) [3]. Without direct comparative bioactivity or selectivity data, procurement decisions must be guided by these structural and physicochemical distinctions, which carry class-level implications for target engagement, off-target liability, and formulation compatibility.

Quantitative Differentiation Profile of CAS 2034418-86-3 Against Its Closest Structural Analogs


Indole Substitution Position (C5 vs. C3): Predicted Impact on Tubulin Binding Topology

The target compound anchors its oxalamide linker to the indole C5 position, whereas the closest commercially catalogued analog—N-[2-(1H-indol-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide (CAS 443325-74-4)—attaches at C3 [1]. In the colchicine-binding site of tubulin, C5-tethered indolyl-3-glyoxylamide derivatives exhibit a divergent binding pose relative to C3-tethered analogs, with C5-substituted compounds demonstrating superior complementarity to the hydrophobic pocket adjacent to β-tubulin Cys241 [2]. While no head-to-head tubulin polymerization IC₅₀ data exist for these specific two compounds, the class-level SAR indicates that C5-substituted indole-oxalamides can achieve tubulin polymerization IC₅₀ values in the low micromolar range (e.g., compound 8g: IC₅₀ = 9.5 μM), whereas structurally matched C3-substituted variants in the same series were consistently 2–5 fold less potent [3].

tubulin polymerization indole SAR colchicine-binding site cancer

N-Methylation of the Indole Nitrogen: Physicochemical Differentiation from the Des-Methyl Analog

The target compound bears an N-methyl group on the indole ring, which is absent in the closest analog CAS 443325-74-4. This single methylation alters three key computed physicochemical parameters relevant to procurement and assay design [1]. The target compound has a hydrogen bond donor count of 2 (vs. 3 for the des-methyl analog), reflecting the elimination of the indolic N–H donor [2]. Its computed XLogP3 is 3.2, marginally lower than the des-methyl analog's reported logP of 3.25–3.49, despite the added methyl carbon—likely due to the reduced H-bond donor capacity and altered electronic distribution [3]. The topological polar surface area (TPSA) is 63.1 Ų for the target compound versus ~74.0 Ų for the des-methyl analog, a 15% reduction that may favor passive membrane permeability under Lipinski-type assessment .

logP hydrogen bonding permeability ADME physicochemical properties

Aqueous Solubility: Comparative LogSW and Predicted Formulation Behavior

The des-methyl indole-3-yl analog (CAS 443325-74-4) has a reported aqueous solubility of <0.2 µg/mL (LogSW = –4.42) as a free base . The target compound (CAS 2034418-86-3) has a higher molecular weight (349.43 vs. 335.4) and marginally lower computed logP (3.2 vs. 3.25–3.49), which collectively predict a similarly low but potentially distinct aqueous solubility profile [1]. In the broader indole-oxalamide class, N-methylation of the indole has been associated with modest improvements in kinetic solubility at pH 7.4 due to disruption of intermolecular N–H···O hydrogen bonding in the solid state . Both compounds are anticipated to require DMSO stock solutions for in vitro assays, with the target compound's reduced HBD count potentially conferring a slight advantage in maintaining solubility at higher DMSO stock concentrations.

aqueous solubility LogSW formulation DMSO solubility assay compatibility

Recommended Application Scenarios for CAS 2034418-86-3 Based on Structural and Physicochemical Differentiation


Tubulin Polymerization Inhibitor Screening and Anticancer Phenotypic Assays

CAS 2034418-86-3 is best deployed in tubulin polymerization inhibition screens and antiproliferative assays against cancer cell lines (e.g., HeLa, PC-3, HCT-116), leveraging the C5-substituted indole-oxalamide scaffold that published SAR indicates is 2–5 fold more potent than C3-substituted variants in matched molecular pair comparisons [4]. The compound's N-methylation, which removes one H-bond donor and reduces TPSA by ~15%, may further enhance cellular permeability relative to the des-methyl analog, making it a superior candidate for cell-based phenotypic screening where intracellular target engagement is critical [2]. Researchers should include both CAS 2034418-86-3 and its des-methyl C3-analog (CAS 443325-74-4) as a comparator pair to empirically validate the predicted potency and permeability advantages.

Structure-Activity Relationship (SAR) Exploration of Indole-Oxalamide Chemotype Space

For medicinal chemistry teams conducting SAR exploration around the indole-oxalamide scaffold, CAS 2034418-86-3 serves as a key probe at the intersection of two underexplored structural variables: indole C5-substitution and N-methylation [4]. The compound's 1-phenylethyl substituent introduces a chiral center that is supplied as a racemate, offering opportunities for chiral resolution and stereochemistry-activity relationship studies [2]. Combined with the readily available des-methyl C3-analog (CAS 443325-74-4), N-methyl C3-analogs (e.g., CAS 2034604-56-1 with thiophene substitution), and other C5-substituted variants catalogued under the CAS 20344XX series, researchers can systematically map the pharmacophore requirements for tubulin binding, IDO1 inhibition, or NaV channel modulation.

Computational Chemistry and Molecular Docking Validation Studies

The colchicine-binding site of tubulin and the heme-binding pocket of IDO1 represent validated docking targets for indole-oxalamide derivatives [4]. CAS 2034418-86-3's C5-substitution pattern is predicted to orient the oxalamide linker into a region of the colchicine site that is sterically inaccessible to C3-substituted analogs, based on published docking poses of related C5-tethered indolyl-3-glyoxylamides [2]. The compound is well-suited for computational docking and molecular dynamics simulations to generate testable binding hypotheses prior to experimental validation. Its racemic nature also permits computational assessment of stereoselective binding, guiding decisions on whether chiral resolution is warranted for subsequent optimization campaigns.

Procurement as a Scaffold-Hopping Starting Point for NaV1.7 and IDO1 Inhibitor Programs

Recent patent and literature activity has established N-aryl indoles and substituted oxalamides as privileged scaffolds for NaV1.7 inhibition (target for neuropathic pain) and IDO1 inhibition (immuno-oncology target) [4]. CAS 2034418-86-3 occupies a unique position at the intersection of these two chemotypes, incorporating both the indole (characteristic of N-aryl indole NaV1.7 inhibitors) and the oxalamide linker (characteristic of heme-displacing IDO1 inhibitors) [2]. This dual pharmacophoric character makes it an attractive scaffold-hopping starting point for programs targeting either protein, particularly for teams seeking to exploit polypharmacology or assess target selectivity early in hit-to-lead campaigns.

Quote Request

Request a Quote for N-[2-(1-methyl-1H-indol-5-yl)ethyl]-N'-(1-phenylethyl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.